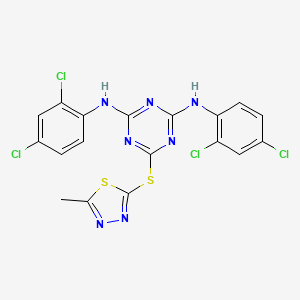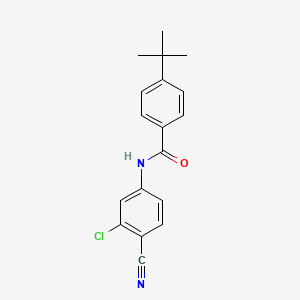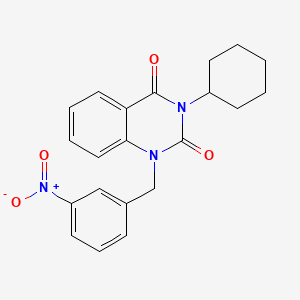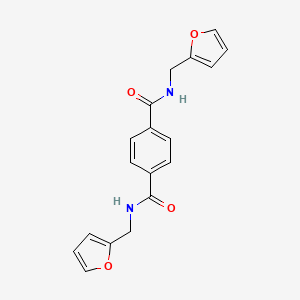![molecular formula C21H28N4 B11179577 2,2,4,6-Tetramethyl-7-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]-1,2,3,4-tetrahydroquinoline](/img/structure/B11179577.png)
2,2,4,6-Tetramethyl-7-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,6-Tetramethyl-7-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]-1,2,3,4-tetrahydroquinoline is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple functional groups, including a pyrimidine ring and a tetrahydroquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,6-Tetramethyl-7-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common method involves the condensation of a pyrimidine derivative with a tetrahydroquinoline precursor under controlled conditions. The reaction may require the use of catalysts, such as palladium or copper, and solvents like ethanol or dimethyl sulfoxide. The reaction temperature and time are carefully monitored to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Safety measures are also implemented to handle the potentially hazardous reagents and intermediates involved in the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,2,4,6-Tetramethyl-7-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrimidine or tetrahydroquinoline rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Halogenating agents like bromine or chlorine, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline derivatives with altered functional groups.
Scientific Research Applications
2,2,4,6-Tetramethyl-7-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,2,4,6-Tetramethyl-7-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinoline: Lacks the pyrimidine ring, making it less versatile in terms of chemical reactivity and biological activity.
7-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]-1,2,3,4-tetrahydroquinoline: Similar structure but without the tetramethyl groups, which may affect its stability and reactivity.
Uniqueness
2,2,4,6-Tetramethyl-7-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]-1,2,3,4-tetrahydroquinoline is unique due to the presence of both the tetramethyl groups and the pyrimidine ring. This combination of functional groups imparts distinct chemical properties, such as increased stability and reactivity, as well as potential biological activities that are not observed in similar compounds.
Properties
Molecular Formula |
C21H28N4 |
|---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
2,2,4,6-tetramethyl-7-(2-pyrrolidin-1-ylpyrimidin-4-yl)-3,4-dihydro-1H-quinoline |
InChI |
InChI=1S/C21H28N4/c1-14-11-16-15(2)13-21(3,4)24-19(16)12-17(14)18-7-8-22-20(23-18)25-9-5-6-10-25/h7-8,11-12,15,24H,5-6,9-10,13H2,1-4H3 |
InChI Key |
CHMPGHKWRXJIJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC2=C1C=C(C(=C2)C3=NC(=NC=C3)N4CCCC4)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(propan-2-yl)-N-[(1E)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11179499.png)


![Methyl 4-({[2-(propylsulfanyl)phenyl]carbonyl}amino)benzoate](/img/structure/B11179514.png)
![2-{[2-(pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11179532.png)
![2-(furan-2-ylmethyl)-8-(3-methoxyphenyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B11179541.png)

![N,N'-bis[2-(morpholin-4-yl)ethyl]benzene-1,3-dicarboxamide](/img/structure/B11179548.png)


![1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-phenylbutan-1-one](/img/structure/B11179564.png)
![3-[2-(4-ethylpiperazin-1-yl)-6-oxo-1,6-dihydropyrimidin-4-yl]-6,8,8,9-tetramethyl-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B11179566.png)
![N'-[1-(3,4-difluorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide](/img/structure/B11179568.png)

